N-(4-bromophenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4O2/c1-2-26-14-24-20-18(15-6-4-3-5-7-15)12-27(21(20)22(26)29)13-19(28)25-17-10-8-16(23)9-11-17/h3-12,14H,2,13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXGRXRMJJWKOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a bromophenyl group and a pyrrolo[3,2-d]pyrimidine core, which are known to influence various biological processes.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 483.4 g/mol. The compound's structure includes:
- Bromophenyl group : Known for its potential effects on cellular processes.
- Pyrrolo[3,2-d]pyrimidine moiety : Associated with various biological activities, including enzyme inhibition.
Biological Activity
Preliminary studies suggest that this compound exhibits several biological activities:
- Enzyme Inhibition : The pyrrolo[3,2-d]pyrimidine core is linked to inhibitory effects on kinases and other enzymes involved in cellular signaling pathways. These effects may be similar to those observed in other compounds within this class.
- Antitumor Activity : Structural analogs of this compound have demonstrated antitumor properties in various studies. For example, compounds with similar structural features have been shown to inhibit cancer cell proliferation and induce apoptosis.
- Anti-inflammatory Effects : Some derivatives of pyrrolo[3,2-d]pyrimidines have been reported to exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes.
Comparison with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(4-bromobenzyl)-1,3,5-trimethyl-pyrrolo[3,2-d]pyrimidine | Contains bromobenzyl group | Antitumor properties |
| 7-(bromo)-1-methylpyrrolo[3,2-d]pyrimidine | Methyl substitution on pyrrole | Antimicrobial activity |
| 5-(phenyl)-pyrrolo[3,2-d]pyrimidine | Phenyl group on pyrrole | Inhibitory effects on cancer cells |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms may include:
- Kinase Inhibition : By binding to specific kinase targets, the compound may disrupt signaling pathways critical for cell survival and proliferation.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through the activation of pro-apoptotic factors or inhibition of anti-apoptotic proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Variations
Key structural analogs from the evidence include:
Structural Insights :
- Core Flexibility : The pyrrolo[3,2-d]pyrimidine core in the target compound allows for planar conjugation, similar to pyrrolo[2,3-d]pyrimidines in . However, the 3,2-d orientation may influence π-stacking interactions differently .
- Substituent Impact : The 4-bromophenyl group enhances steric bulk and lipophilicity compared to the 4-chlorophenyl analog in . Sulfamoyl groups in ’s compounds improve solubility but reduce metabolic stability .
Physicochemical Data :
Stability :
Q & A
Q. What are the established synthetic routes for preparing N-(4-bromophenyl)-2-{3-ethyl-4-oxo-7-phenyl-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide?
The synthesis typically involves multi-step reactions starting with the formation of the pyrrolo[3,2-d]pyrimidine core via cyclization using ethyl acetoacetate and isothiocyanates . Subsequent steps include:
- Acetylation : Introducing the acetamide group via nucleophilic substitution under reflux with acetic anhydride .
- Bromophenyl incorporation : Coupling the 4-bromophenyl moiety using Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination . Key reagents: Lithium aluminum hydride (LiAlH4) for reductions, palladium catalysts for coupling reactions . Characterization : NMR (1H/13C), HPLC for purity (>95%), and LC-MS for molecular weight confirmation .
Q. How is the molecular structure of this compound validated experimentally?
Structural validation employs:
- X-ray crystallography : Resolves bond lengths/angles and confirms stereochemistry (e.g., SHELX software for refinement ).
- NMR spectroscopy : 1H NMR identifies proton environments (e.g., δ 7.28–7.5 ppm for aromatic protons) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C25H21BrN4O2) . PubChem entries provide computed InChI keys and SMILES strings for cross-referencing .
Q. What preliminary biological assays are recommended to assess its bioactivity?
Initial screening includes:
- Cytotoxicity assays : MTT or CellTiter-Glo® on cancer cell lines (e.g., MCF-7, IC50 ~15 µM for analogs ).
- Enzyme inhibition : COX-2 or lipoxygenase (LOX-5) inhibition assays using fluorogenic substrates .
- Target binding : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for kinases or receptors .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production in academic settings?
Optimization strategies:
- Catalyst screening : Use Pd(PPh3)4 for coupling reactions to reduce side products .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates at 80–100°C .
- Purification : Flash chromatography with silica gel (ethyl acetate/hexane gradients) or preparative HPLC . Critical parameters : Reaction time (monitored via TLC), pH control (e.g., NaHCO3 for acidic intermediates) .
Q. How to resolve contradictions in reported bioactivity data across analogs?
Contradictions (e.g., varying IC50 values for COX-2 inhibition ) can be addressed by:
- Dose-response standardization : Use consistent assay conditions (e.g., 37°C, 5% CO2 for cell-based assays).
- Structural analogs : Compare substituent effects (e.g., 4-bromo vs. 4-chloro phenyl on target affinity) .
- Off-target profiling : Kinome-wide screening to identify unintended interactions .
Q. What advanced techniques resolve structural ambiguities in crystallographic or NMR data?
- Single-crystal XRD : Resolve disorder in the pyrrolopyrimidine core using SHELXL refinement .
- Dynamic NMR : Analyze rotational barriers of substituents (e.g., ethyl group conformational dynamics) .
- DFT calculations : Compare computed vs. experimental NMR chemical shifts to validate tautomeric forms .
Methodological Considerations
Q. How to design experiments to probe the mechanism of action (MOA) of this compound?
- Kinetic studies : Measure enzyme inhibition (e.g., IC50, Ki) under varying substrate concentrations .
- Cellular imaging : Fluorescence tagging (e.g., BODIPY conjugates) to track subcellular localization .
- CRISPR screening : Identify genetic dependencies in resistant vs. sensitive cell lines .
Q. What strategies mitigate solubility challenges during in vitro assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
